molecular formula C40H56O4 B042635 Capsorubin CAS No. 470-38-2

Capsorubin

Cat. No.: B042635
CAS No.: 470-38-2
M. Wt: 600.9 g/mol
InChI Key: GVOIABOMXKDDGU-YUURSNASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Capsorubin is a carotenoid found in red bell pepper (Capsicum annuum) and a component of paprika oleoresin . It is a natural red dye of the xanthophyll class . The primary targets of this compound are the cells of these plants, where it contributes to their characteristic red color .

Mode of Action

This compound is produced by the transformation of violaxanthin into this compound by the action of the capsanthin-capsorubin synthase (CCS) enzyme . This enzyme also shows strong homology to the carotene cyclase(s) and it is postulated that the enzyme can also generate β-carotene in the fruit tissues .

Biochemical Pathways

The biosynthesis of this compound utilizes the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to supply the C5 precursor metabolites IPP and DMAPP . The first committed step in the carotenoid biosynthetic pathway involves the condensation of two C20 GGPPs into C40 carotenoid phytoene catalyzed by PSY, a major rate-limiting enzyme for carotenoid biosynthesis . To form this compound, the action of capsanthin/capsorubin synthase (CCS) is required .

Pharmacokinetics

It is known that carotenoids are synthesized in plastids and are generated from the prenyl lipid biosynthesis pathway . The final step involves the transformation of geranylgeranyl pyrophosphate (GGPP), the prenyl lipid precursor, into this compound .

Result of Action

This compound is responsible for the red color in certain fruits and vegetables, such as red bell peppers . It has been found to possess superior singlet oxygen quenching properties, indicating excellent antioxidant activity .

Action Environment

The production of this compound is influenced by both genetic and environmental factors . The effects of location, year, and the interaction of location and year mainly account for the variation in carotenoid levels, including this compound . Therefore, the action, efficacy, and stability of this compound can be influenced by these factors.

Biochemical Analysis

Biochemical Properties

Capsorubin plays a crucial role in biochemical reactions, particularly in the context of its antioxidative properties. It interacts with various enzymes and proteins, including capsanthin-capsorubin synthase, which catalyzes the conversion of antheraxanthin and violaxanthin into capsanthin and this compound . This interaction is essential for the biosynthesis of this compound in plants. Additionally, this compound exhibits strong radical scavenging and singlet oxygen quenching abilities, contributing to its antioxidative effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits strong antioxidative effects, which help protect cells from oxidative stress . This compound also has potential anticancer properties, as it can inhibit the proliferation of cancer cells and induce apoptosis . Furthermore, this compound affects cell signaling pathways and gene expression, contributing to its role in preventing obesity-related diseases and enhancing endurance performance in athletes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes involved in carotenoid biosynthesis, and modulates their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. Its antioxidative properties are attributed to its ability to scavenge free radicals and quench singlet oxygen, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, and oxygen . Long-term studies have shown that this compound maintains its antioxidative properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained antioxidative and anticancer activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as antioxidative and anticancer properties . At high doses, this compound may cause toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, where the beneficial effects plateau or diminish beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to carotenoid biosynthesis. It is synthesized from antheraxanthin and violaxanthin through the action of capsanthin-capsorubin synthase . This compound also interacts with other enzymes and cofactors involved in carotenoid metabolism, influencing metabolic flux and metabolite levels . Its presence in metabolic pathways contributes to the overall antioxidative capacity of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is primarily localized in plastids, where it is synthesized and stored . This compound can also be transported to other cellular compartments, such as the cytoplasm and cell membrane, where it exerts its antioxidative effects . The distribution of this compound within tissues is influenced by its interactions with transport proteins and its solubility in lipid membranes .

Subcellular Localization

This compound is predominantly localized in plastids, particularly in chromoplasts, where it is synthesized and stored . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization . The activity and function of this compound are closely linked to its localization within specific cellular compartments, where it can effectively participate in antioxidative and biosynthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capsorubin can be synthesized through the carotenoid biosynthetic pathway in plants. The enzyme capsanthin-capsorubin synthase plays a crucial role in converting precursor molecules into this compound . The synthetic route involves the cyclization of lycopene to form capsanthin, which is then converted to this compound.

Industrial Production Methods: Industrial extraction of this compound from red paprika involves accelerated solvent extraction (ASE). Optimal conditions for ASE include a temperature of 100°C, a static time of 5 minutes, and an extraction solvent of 50% acetone/ethanol (v/v) . This method is efficient and reduces the amount of organic solvent and extraction time compared to conventional techniques .

Comparison with Similar Compounds

Capsorubin is unique among carotenoids due to its specific structure and properties. Similar compounds include:

This compound stands out due to its higher stability against reactive oxygen species compared to capsanthin . This stability makes it a more effective antioxidant in various applications.

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOIABOMXKDDGU-YUURSNASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018116
Record name Capsorubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-38-2
Record name Capsorubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsorubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsorubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPSORUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201 °C
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capsorubin
Reactant of Route 2
Reactant of Route 2
Capsorubin
Reactant of Route 3
Reactant of Route 3
Capsorubin
Reactant of Route 4
Reactant of Route 4
Capsorubin
Reactant of Route 5
Capsorubin
Reactant of Route 6
Capsorubin
Customer
Q & A

Q1: What is the molecular formula and weight of capsorubin?

A: this compound has a molecular formula of C40H56O4 and a molecular weight of 600.84 g/mol. [, ]

Q2: What spectroscopic techniques have been used to characterize this compound?

A: Researchers have employed various spectroscopic techniques to characterize this compound, including UV/VIS, CD, 1H-NMR, mass spectrometry, and infrared (IR) spectroscopy. [, , , , ]

Q3: What is the primary source of this compound?

A: this compound is found primarily in red pepper (Capsicum annuum L.) and is responsible for its characteristic red color. [, , , , , , , ]

Q4: How is this compound biosynthesized in plants?

A: this compound is synthesized from violaxanthin through a two-step process catalyzed by the enzyme capsanthin-capsorubin synthase (CCS). [, , , , ]

Q5: Can this compound be produced in organisms other than plants?

A: Yes, researchers have successfully produced this compound in Escherichia coli by engineering the carotenoid biosynthetic pathway. [, ]

Q6: What are the known biological activities of this compound?

A: this compound exhibits strong antioxidant activity, specifically in quenching singlet molecular oxygen and scavenging peroxyl radicals. [, , ] Additionally, this compound has shown potential in protecting human dermal fibroblasts against UVB-induced DNA damage. []

Q7: How does this compound compare to other carotenoids, like β-carotene, in terms of antioxidant activity?

A: Studies indicate that this compound exhibits higher antioxidant activity compared to β-carotene and other paprika carotenoids like capsanthin. [, ]

Q8: What are the potential applications of this compound?

A: this compound has potential applications as a natural food coloring agent, a dietary supplement to improve photoprotection, and as a component in cosmetics. [, , ]

Q9: How does this compound affect human lung cancer A549 cells?

A: this compound has demonstrated growth-inhibitory effects on human lung cancer A549 cells in vitro. []

Q10: How does this compound interact with ascorbic acid and what are the implications for cancer treatment?

A: Research suggests that this compound forms a complex with ascorbic acid at the cell membrane. This interaction potentially enhances the antiproliferative effect of this compound in cancer cells, making it a potential target for experimental chemotherapy. []

Q11: What is the genetic basis for the orange color of some pepper fruits?

A: Orange fruit color in some pepper varieties is due to mutations in the capsanthin-capsorubin synthase (Ccs) gene, leading to the absence of capsanthin and an abundance of other carotenoids like lutein, zeaxanthin, and β-carotene. [, ]

Q12: Can molecular markers be used for selecting pepper varieties with different fruit colors?

A: Yes, researchers have developed a derived cleaved amplified polymorphic sequence (dCAPS) marker based on a nonsense mutation in the Ccs gene. This marker can be used for marker-assisted selection (MAS) to breed pepper varieties with specific fruit colors. [, ]

Q13: What analytical methods are used to determine the content of this compound in pepper and other matrices?

A: High-performance liquid chromatography (HPLC) coupled with photodiode array detection (PDA) or mass spectrometry is commonly employed to quantify this compound and other carotenoids in pepper, food products, and biological samples. [, , , ]

Q14: What are the limitations of traditional analytical techniques for carotenoid analysis?

A: Traditional methods for carotenoid analysis often involve multiple steps, require large sample volumes, and can be time-consuming. []

Q15: How do ultra-high performance liquid chromatography (u-HPLC) methods improve the analysis of this compound?

A: u-HPLC offers advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity, making it a valuable tool for analyzing this compound and other carotenoids. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.